1-(4-Methoxybenzyl)-3-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)urea
Description
Properties
IUPAC Name |
1-[(4-methoxyphenyl)methyl]-3-[[1-(oxolan-3-yl)piperidin-4-yl]methyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N3O3/c1-24-18-4-2-15(3-5-18)12-20-19(23)21-13-16-6-9-22(10-7-16)17-8-11-25-14-17/h2-5,16-17H,6-14H2,1H3,(H2,20,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKPMJILUAWDENF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)NCC2CCN(CC2)C3CCOC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Analogues with Piperidine-Urea Scaffolds
Several compounds in the evidence share the urea-piperidine core but differ in substituents:
Key Observations :
- Substituent Effects: The 4-methoxybenzyl group in the target compound is electron-donating, contrasting with the electron-withdrawing 4-(trifluoromethyl)phenyl group in Compound 11. This difference may influence binding affinity to hydrophobic pockets in target proteins .
- Synthetic Routes :
Pharmacological and Physicochemical Comparisons
LogP and Solubility :
- The tetrahydrofuran ring in the target compound introduces polarity, likely reducing logP compared to adamantane-based analogs (e.g., ACPU logP ~5.0 vs. target ~3.5 estimated). This could favor aqueous solubility and oral absorption .
- 4-Methoxybenzyl vs. 4-(trifluoromethyl)phenyl : The former may enhance membrane permeability due to moderate hydrophobicity, while the latter’s strong electron-withdrawing effects could stabilize protein interactions .
- The target compound’s tetrahydrofuran group could modulate such activity . Analgesic activity noted for Compound 3 () highlights the therapeutic versatility of urea derivatives, though the target’s specific activity remains speculative without direct data .
Table: Comparative Analysis of Key Features
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
